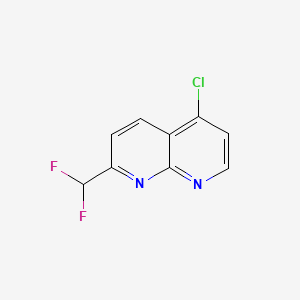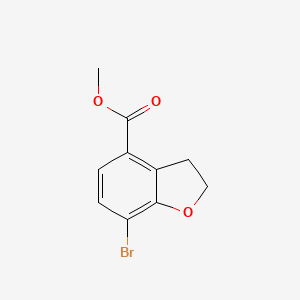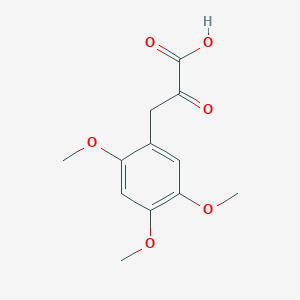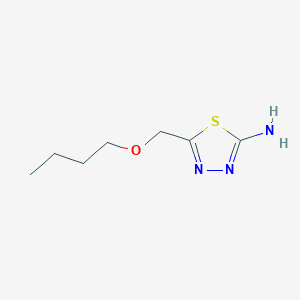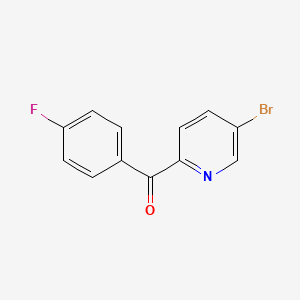
2-(4-Isopropylphenyl)-1-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)-1-methylindole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a 4-isopropylphenyl group attached to the second position of the indole ring and a methyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)-1-methylindole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylbenzaldehyde and 1-methylindole.
Condensation Reaction: The 4-isopropylbenzaldehyde undergoes a condensation reaction with 1-methylindole in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-(4-Isopropylphenyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
2-(4-Isopropylphenyl)-1-methylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-(4-Isobutylphenyl)-1-methylindole: Similar structure with an isobutyl group instead of an isopropyl group.
2-(4-Isopropylphenyl)-1-ethylindole: Similar structure with an ethyl group instead of a methyl group.
2-(4-Isopropylphenyl)-1-methylbenzimidazole: Similar structure with a benzimidazole ring instead of an indole ring.
Uniqueness
2-(4-Isopropylphenyl)-1-methylindole is unique due to the specific positioning of the isopropylphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the indole ring provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C18H19N |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
1-methyl-2-(4-propan-2-ylphenyl)indole |
InChI |
InChI=1S/C18H19N/c1-13(2)14-8-10-15(11-9-14)18-12-16-6-4-5-7-17(16)19(18)3/h4-13H,1-3H3 |
InChIキー |
JIAYICZXQGYGIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)

